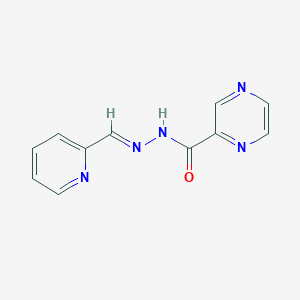
N'-(2-pyridinylmethylene)-2-pyrazinecarbohydrazide
Übersicht
Beschreibung
N'-(2-pyridinylmethylene)-2-pyrazinecarbohydrazide, also known as Pyridine Pyrazine Carbohydrazide (PPC), is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPC is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C11H9N5O.
Wirkmechanismus
The mechanism of action of PPC is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. PPC has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
PPC has been shown to have a range of biochemical and physiological effects in addition to its anticancer activity. Studies have shown that PPC has antioxidant and anti-inflammatory properties, and may also have neuroprotective effects. PPC has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using PPC in lab experiments is its low toxicity, which makes it a safe and effective compound to work with. PPC is also relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, one limitation of using PPC is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for research on PPC. One area of interest is in the development of new anticancer drugs based on the structure of PPC. Researchers are also investigating the use of PPC as a potential treatment for other diseases such as diabetes and cardiovascular disease. Additionally, there is ongoing research into the mechanisms of action of PPC and its effects on various biological systems, which could lead to new insights into the potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
PPC has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of medicinal chemistry, where PPC has been investigated for its potential use as an antitumor agent. Studies have shown that PPC exhibits significant anticancer activity against various types of cancer cells, including breast, lung, and liver cancer cells.
Eigenschaften
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c17-11(10-8-12-5-6-14-10)16-15-7-9-3-1-2-4-13-9/h1-8H,(H,16,17)/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFOFBMNMJJKEQ-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(1,2,2-trimethylpropylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3873407.png)
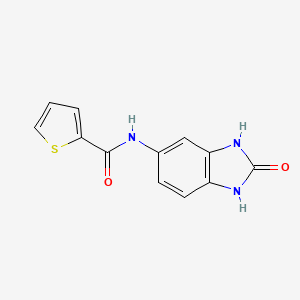
![N-(4-methoxyphenyl)-N-{1-methyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3873427.png)
amino]methyl}benzoate](/img/structure/B3873432.png)
![N'-[1-(2-furyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3873451.png)
![[4-(2-{[(2-chlorobenzyl)thio]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3873453.png)
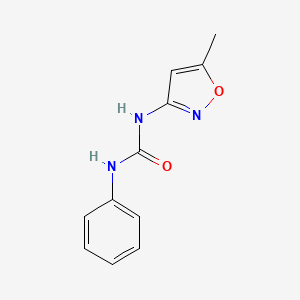
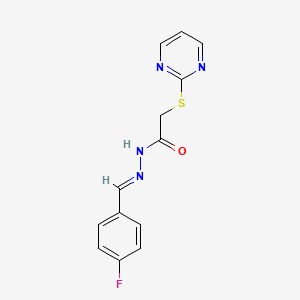
![5-[(2-thienylcarbonyl)amino]isophthalamide](/img/structure/B3873464.png)
![4-benzyl-10-cyclopentylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3873480.png)
![N'-(2,5-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B3873483.png)
![N-[4-(3-thietanyloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3873492.png)
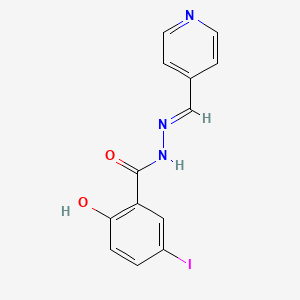
![3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873501.png)